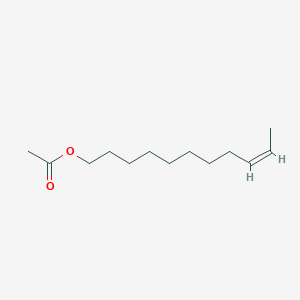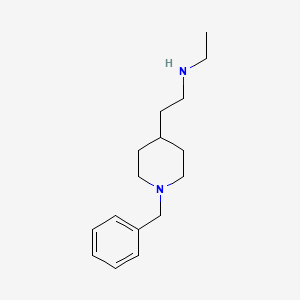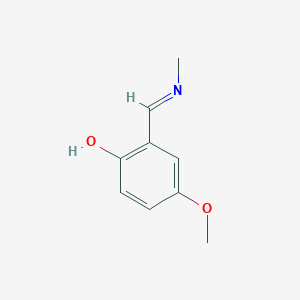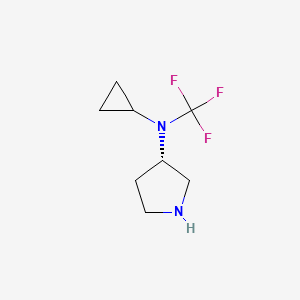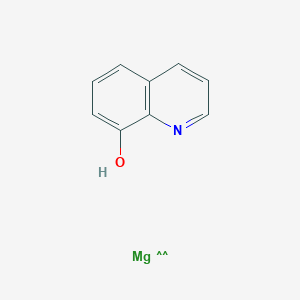
Magnesium 8-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinoline can be synthesized by reacting 8-hydroxyquinoline with magnesium salts, such as magnesium chloride or magnesium sulfate, in an aqueous or alcoholic solution. The reaction typically involves the following steps:
- Dissolve 8-hydroxyquinoline in ethanol or water.
- Add a solution of magnesium chloride or magnesium sulfate to the 8-hydroxyquinoline solution.
- Stir the mixture at an elevated temperature (around 60-90°C) for several hours.
- Allow the mixture to cool, and then filter the precipitate.
- Wash the precipitate with ethanol or water to remove any impurities.
- Dry the product under vacuum to obtain pure this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The process generally follows the same steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 8-hydroxyquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Chelation: Reagents such as metal salts (e.g., copper sulfate, zinc chloride) are commonly used to form chelate complexes with this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to substitute the hydroxyl group in 8-hydroxyquinoline.
Major Products Formed
Aplicaciones Científicas De Investigación
Magnesium 8-hydroxyquinoline has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reagent for the quantitative determination of metal ions due to its strong chelating properties.
Biology and Medicine: Investigated for its potential antimicrobial, anticancer, and neuroprotective properties.
Materials Science: Used in the synthesis of luminescent materials, such as organic light-emitting diodes (OLEDs), due to its fluorescence properties.
Mecanismo De Acción
The primary mechanism of action of magnesium 8-hydroxyquinoline involves its ability to chelate metal ions, such as zinc and copper. This chelation disrupts the normal functioning of metal-dependent enzymes and proteins in microorganisms, leading to their inhibition or death . Additionally, the compound’s fluorescence properties make it useful in materials science applications, where it can act as a luminescent material .
Comparación Con Compuestos Similares
Magnesium 8-hydroxyquinoline can be compared with other similar compounds, such as:
Zinc 8-hydroxyquinoline: Similar chelating properties but may have different biological activities and applications.
Copper 8-hydroxyquinoline: Also forms stable chelate complexes and is used in similar applications, but may have different fluorescence properties.
8-Mercaptoquinoline:
This compound is unique due to its specific combination of chelating and fluorescence properties, making it valuable in both analytical chemistry and materials science .
Propiedades
Fórmula molecular |
C9H7MgNO |
|---|---|
Peso molecular |
169.46 g/mol |
InChI |
InChI=1S/C9H7NO.Mg/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
Clave InChI |
POBTTYPFCXVZFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=CC=C2.[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


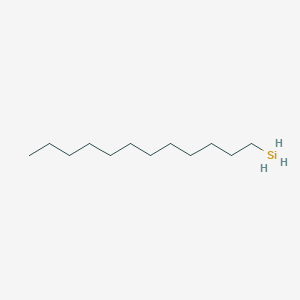
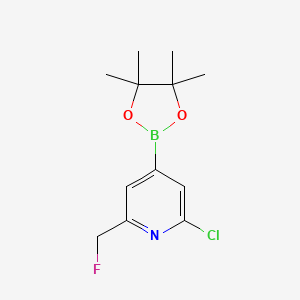

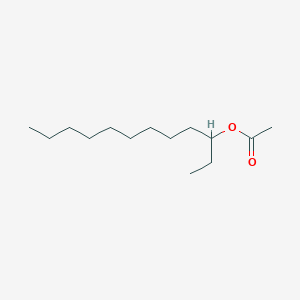
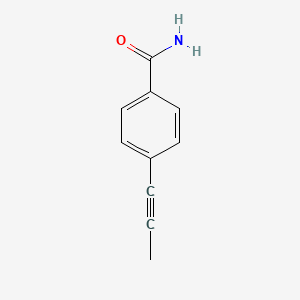
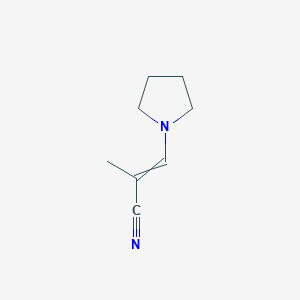
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
